molecular formula C18H15ClF3NO4 B2706084 {[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate CAS No. 1351835-68-1

{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2706084
CAS No.: 1351835-68-1
M. Wt: 401.77
InChI Key: JJXOGPZUBPECQB-UHFFFAOYSA-N
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Description

{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-trifluoromethyl phenyl group, an amino group, and a methoxyphenyl acetate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenylacetic acid under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 3-Methoxyphenylacetic acid
  • 2-Chloro-5-(trifluoromethyl)phenyl acetate

Uniqueness

{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activity.

Properties

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NO4/c1-26-13-4-2-3-11(7-13)8-17(25)27-10-16(24)23-15-9-12(18(20,21)22)5-6-14(15)19/h2-7,9H,8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXOGPZUBPECQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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